methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

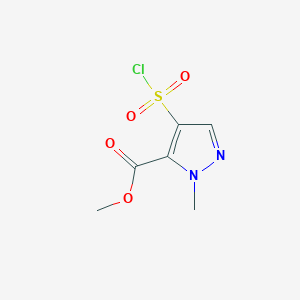

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 4, a methyl ester (-COOCH₃) at position 5, and a methyl-substituted nitrogen at position 1. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing chlorosulfonyl group, which enhances reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-9-5(6(10)13-2)4(3-8-9)14(7,11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASQIELMJLXZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis: Cyclocondensation Approaches

The 1-methyl-1H-pyrazole-5-carboxylate scaffold is typically synthesized via cyclocondensation of β-diketone esters with methylhydrazine. This method, adapted from De Gruyter protocols, involves the following steps:

Preparation of Ethyl 2,4-Dioxovalerate

Diethyl oxalate reacts with acetone in the presence of sodium ethoxide at −5°C to form ethyl 2,4-dioxovalerate. This intermediate is isolated in 94% yield as a yellow liquid after acidification and extraction with ethyl acetate:

$$

\text{Diethyl oxalate} + \text{Acetone} \xrightarrow{\text{NaOEt, −5°C}} \text{Ethyl 2,4-dioxovalerate}

$$

Cyclization with Methylhydrazine

Ethyl 2,4-dioxovalerate undergoes cyclocondensation with methylhydrazine in anhydrous ethanol at −5°C. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, forming the pyrazole ring. After 2 hours, the product is extracted into ethyl acetate and concentrated, yielding methyl 1-methyl-1H-pyrazole-5-carboxylate as a yellow oil (92% yield):

$$

\text{Ethyl 2,4-dioxovalerate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, −5°C}} \text{Methyl 1-methyl-1H-pyrazole-5-carboxylate}

$$

Table 1: Key Reaction Parameters for Pyrazole Formation

| Parameter | Value |

|---|---|

| Temperature | −5°C to 0°C |

| Reaction Time | 2 hours |

| Solvent | Anhydrous ethanol |

| Yield | 92% |

Chlorosulfonation at Position 4

Introducing the chlorosulfonyl group at position 4 requires electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). This method, optimized in sildenafil synthesis, ensures regioselectivity due to the electron-withdrawing carboxylate group at position 5, which directs electrophiles to the meta position (C4).

Reaction Mechanism

Chlorosulfonic acid generates the electrophilic ClSO₂⁺ ion, which attacks the pyrazole ring at position 4. Thionyl chloride scavenges water, shifting the equilibrium toward sulfonyl chloride formation:

$$

\text{Methyl 1-methyl-1H-pyrazole-5-carboxylate} + \text{ClSO₃H} \xrightarrow{\text{SOCl₂}} \text{Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate}

$$

Industrial-Scale Protocol

- Charging Reagents : Methyl 1-methyl-1H-pyrazole-5-carboxylate (25 g, 80.13 mmol) and SOCl₂ (9.53 g, 80.13 mmol) are added to ClSO₃H (50 mL) at 0–10°C.

- Reaction Progress : The mixture is warmed to 20–30°C and stirred for 4 hours.

- Workup : The reaction is quenched by pouring onto ice (500 g), and the product is extracted with dichloromethane (250 mL).

- Purification : The organic layer is washed with 5% sodium bicarbonate to remove residual acid, yielding the title compound in 85–90% purity.

Table 2: Chlorosulfonation Optimization Data

| Parameter | Value |

|---|---|

| Temperature | 0–30°C |

| Molar Ratio (Substrate:ClSO₃H:SOCl₂) | 1:1:1 |

| Reaction Time | 4 hours |

| Yield | 85–90% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Analysis with Analogues

This compound differs from analogues in substituent positioning and reactivity:

Table 3: Structural and Reactivity Comparisons

Applications in Drug Discovery

The chlorosulfonyl group enables facile derivatization via nucleophilic substitution, making this compound a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl or sulfide derivatives.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicidal and Fungicidal Properties :

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its efficacy as a herbicide and fungicide. Its derivatives are effective against a wide range of agricultural pests, including:

| Pest Type | Target Organism | Effectiveness |

|---|---|---|

| Weeds | Broadleaf weeds | High |

| Fungi | Various plant pathogens | Moderate to High |

The chlorosulfonyl moiety enhances biological activity by increasing reactivity towards microbial targets, making it a promising candidate for crop protection strategies .

Medicinal Chemistry

Potential Anticancer Properties :

Research indicates that this compound may exhibit anticancer activity. Its ability to modify proteins involved in cell signaling pathways suggests a potential role in inhibiting cancer cell proliferation. However, further studies are necessary to confirm these effects.

Enzyme Inhibition Studies :

The compound has been shown to interact with various enzymes, potentially altering their functions. This characteristic makes it a candidate for drug development aimed at metabolic disorders .

Antiviral Activity

A study explored the antiviral properties of pyrazole derivatives similar to this compound against HIV. Modifications to the structure were found to enhance inhibitory effects on viral replication .

Field Studies on Herbicidal Efficacy

Field trials demonstrated that this compound effectively controlled broadleaf weeds in various crops. Its application resulted in significant yield improvements due to reduced competition from these weeds.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate with key analogs:

Crystallographic and Supramolecular Features

- Intermolecular Interactions : The chlorosulfonyl group may participate in Cl···N or Cl···O contacts (as seen in ), influencing crystal packing. In contrast, carboximidamide derivatives form hydrogen-bonded networks .

- Software for Analysis : Tools like SHELX and Mercury are critical for analyzing such interactions, though direct crystallographic data for the target compound remains unreported.

Biological Activity

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and research findings.

Overview of the Compound

- Chemical Structure : this compound features a chlorosulfonyl group attached to a pyrazole ring, enhancing its reactivity.

- Molecular Formula : C₇H₈ClN₂O₄S

- Molecular Weight : Approximately 238.65 g/mol

The biological activity of this compound is primarily attributed to the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their function. The compound has been implicated in enzyme inhibition and protein modification, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The chlorosulfonyl moiety enhances its biological activity by increasing reactivity towards microbial targets .

Anticancer Potential

Some studies suggest that this compound may possess anticancer properties. Its ability to modify proteins involved in cell signaling pathways could lead to the inhibition of cancer cell proliferation. However, further research is necessary to fully elucidate these effects and confirm its potential as an anticancer agent .

Herbicidal and Fungicidal Applications

This compound has demonstrated significant herbicidal and fungicidal activities. Its derivatives have been investigated for their effectiveness against various plant pathogens and weeds, indicating a promising application in agricultural sciences .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted on similar pyrazole compounds, revealing insights into how structural modifications can enhance biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | Similar pyrazole ring with different substitution | Exhibits different biological activity profiles |

| Pyrazole sulfonamide derivatives | Incorporates sulfonamide functionality | Used in pharmaceuticals for antibacterial properties |

This table highlights the diversity within pyrazole derivatives and their unique biological profiles based on structural variations.

Case Studies

- Antiviral Activity : A study explored the antiviral properties of pyrazole derivatives against HIV, noting that modifications similar to those in this compound could lead to effective inhibitors .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorder treatments .

- Agricultural Applications : Field studies demonstrated the effectiveness of this compound as an herbicide, particularly against broadleaf weeds, showcasing its utility in crop management strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are available for methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis and subsequent chlorosulfonation. Key intermediates like methyl 1-methyl-1H-pyrazole-4-carboxylate (analogous to structures in ) are first prepared, with chlorosulfonyl groups introduced using reagents like SOCl under controlled anhydrous conditions . Optimization involves adjusting reaction time (e.g., 8–12 hours), temperature (0–5°C for sulfonation), and stoichiometric ratios (1:1.2 for pyrazole:SOC). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretch at 1360–1380 cm, C=O at 1700–1720 cm) .

- NMR : H NMR (CDCl) shows pyrazole ring protons (δ 7.5–8.0 ppm) and methyl groups (δ 3.0–3.5 ppm). C NMR verifies carbonyl (δ 160–165 ppm) and sulfonyl (δ 55–60 ppm) carbons.

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C–S–O bond geometry, as in ) .

Q. What precautions are necessary for handling its chlorosulfonyl group during experiments?

- Methodology : Use inert atmospheres (N/Ar) to prevent hydrolysis. Work in fume hoods with PPE (gloves, goggles). Quench excess SOC with ice-cold NaHCO to avoid exothermic reactions. Storage at –20°C in sealed, desiccated containers minimizes degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G* basis set) model electrophilic sulfur centers. Fukui indices identify reactive sites, while transition-state analysis predicts activation energies for substitutions (e.g., with amines or alcohols). Studies on analogous pyrazole sulfonates ( ) show steric hindrance from the methyl group reduces reactivity at the 4-position .

Q. How do solvent polarity and catalyst choice influence the compound’s stability in cross-coupling reactions?

- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize sulfonyl intermediates but may accelerate decomposition. Catalytic Pd(PPh) in THF improves Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) by reducing side reactions. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent). For example, a 2 factorial matrix can identify interactions between parameters .

- Controlled Replication : Reproduce literature methods with strict adherence to anhydrous conditions. Discrepancies often arise from trace moisture or impure starting materials (validate via elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.